Bienvenue dans la boutique en ligne BenchChem!

3-(4-Chloro-3-fluorophenyl)-2-methylpropanoic acid

Lipophilicity LogP Physicochemical Properties

This compound combines a 4-chloro-3-fluorophenyl ring with an α-methyl stereocenter, delivering the balanced electronic profile (Σσ ≈ +0.57) and metabolic stability of fluorine substitution absent in des-methyl or mono-halogen analogs. The free acid serves as a versatile anchor for amide coupling, esterification, and reduction, and provides a two-step entry to the encaleret pharmacophore—shorter than routes from the des-methyl congener. Its racemic nature supports chiral HPLC/SFC method development, making it a strategic building block for fragment-based drug design and enantioselective SAR campaigns.

Molecular Formula C10H10ClFO2
Molecular Weight 216.63 g/mol
Cat. No. B12975288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-3-fluorophenyl)-2-methylpropanoic acid
Molecular FormulaC10H10ClFO2
Molecular Weight216.63 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)Cl)F)C(=O)O
InChIInChI=1S/C10H10ClFO2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-3,5-6H,4H2,1H3,(H,13,14)
InChIKeyBNNZNUIOQRTPAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chloro-3-fluorophenyl)-2-methylpropanoic Acid: A Halogenated α-Methyl-3-phenylpropanoic Acid Building Block for Chiral Drug Discovery and Specialty Intermediate Procurement


3-(4-Chloro-3-fluorophenyl)-2-methylpropanoic acid (CAS 1521504-66-4, MF C₁₀H₁₀ClFO₂, MW 216.63 g/mol) is a halogenated α-methyl-3-phenylpropanoic acid . The compound bears a 4-chloro-3-fluorophenyl ring linked to a 2-methylpropanoic acid chain, placing it within the arylpropionic acid structural class that includes NSAID profens and advanced chiral intermediates. Its defining features are the dual chloro-fluoro aromatic substitution pattern and the racemizable α-methyl stereocenter, which together impart distinct physicochemical, electronic, and stereochemical properties that differentiate it from mono-halogenated, non-fluorinated, or des-methyl analogs in both medicinal chemistry and specialty chemical procurement contexts.

Why In-Class 3-Phenylpropionic Acid Analogs Do Not Substitute for 3-(4-Chloro-3-fluorophenyl)-2-methylpropanoic Acid in Chiral Synthesis or Halogen-Targeted Programs


Superficial structural similarity within the 3-phenylpropionic acid family masks critical differences in lipophilicity, acidity, electronic character, and stereochemical capability that preclude functional interchangeability. Removing the α-methyl group eliminates the chiral center essential for enantioselective synthesis and stereochemical structure–activity relationship studies [1]. Exchanging fluorine for hydrogen or relocating the halogen substitution pattern alters both the Hammett electronic profile (σₘₑₜₐ-F ≈ 0.34; σₚₐᵣₐ-Cl ≈ 0.23) and metabolic stability potential of the aryl ring, as fluorinated aromatic positions are less susceptible to cytochrome P450-mediated oxidation than their hydrogen counterparts [2]. The four comparators below—3-(4-chloro-3-fluorophenyl)propanoic acid (des-methyl), (2E)-3-(4-chloro-3-fluorophenyl)-2-methylprop-2-enoic acid (α,β-unsaturated), 3-(4-chlorophenyl)-2-methylpropanoic acid (fluoro-deleted), and 2-methyl-3-phenylpropanoic acid (unsubstituted phenyl)—each lack at least one differentiating feature essential to applications requiring the combined 4-Cl/3-F/2-methyl pharmacophore. The quantitative evidence in Section 3 demonstrates that generic substitution results in measurable deviations in LogP, pKₐ, and electronic parameters that directly impact chromatographic behavior, receptor binding, and further synthetic elaboration.

Quantitative Differentiation Evidence: 3-(4-Chloro-3-fluorophenyl)-2-methylpropanoic Acid vs. Closest Analogs


Lipophilicity Differentiation: LogP of 3-(4-Chloro-3-fluorophenyl)-2-methylpropanoic Acid vs. Des-Methyl and Dehalogenated Analogs

The target compound's lipophilicity, estimated by CLogP, is approximately 2.8–3.1, placing it in a range that balances membrane permeability and aqueous solubility suitable for oral bioavailability per Lipinski guidelines. The des-methyl analog 3-(4-chloro-3-fluorophenyl)propanoic acid (CAS 881189-65-7) has a measured LogP of 2.50 [1], approximately 0.3–0.6 log units lower due to the absence of the α-methyl group. The unsubstituted phenyl analog 2-methyl-3-phenylpropanoic acid (CAS 1009-67-2) has a comparable LogP of 2.60 but lacks halogen-mediated binding interactions. The 3-(4-chlorophenyl)-2-methylpropanoic acid (CAS 1012-17-5), which retains the methyl but deletes the fluorine atom, has a measured LogP of approximately 2.60 . The target compound is thus more lipophilic than its des-methyl analog and carries both halogen substituents that confer distinct electronic properties absent in the non-fluorinated comparator.

Lipophilicity LogP Physicochemical Properties Drug-likeness

Acidity Modulation: Predicted pKₐ Shift of the α-Methyl Carboxylic Acid Moiety vs. Des-Methyl and NSAID Profen Comparators

The pKₐ of the carboxylic acid group is a primary determinant of ionization state at physiological pH and therefore governs solubility, protein binding, and passive diffusion. For the closely related (2E)-unsaturated analog (CAS 773111-09-4), the predicted pKₐ is 4.63 ± 0.10 , consistent with an α,β-unsaturated 3-phenylpropionic acid scaffold. The target saturated compound bearing an electron-donating α-methyl group is expected to exhibit a slightly higher pKₐ (predicted ∼4.7–4.9) owing to the inductive effect of the methyl substituent, which destabilizes the conjugate base relative to the des-methyl analog. By comparison, the NSAID profen flurbiprofen (2-(2-fluorobiphenyl-4-yl)propanoic acid) has a reported pKₐ of 4.2–4.5 [1], while ibuprofen has pKₐ ≈ 5.2–5.4 [1]. The target compound's predicted pKₐ falls between flurbiprofen and ibuprofen, reflecting the combined electronic influence of the 4-chloro-3-fluorophenyl ring and the α-methyl substituent.

Acid Dissociation Constant pKa Ionization pH-Dependent Solubility

Chiral Center Differentiation: Stereochemical Capability of the α-Methyl Substituent vs. Achiral Des-Methyl Analog

The α-methyl substituent at the 2-position of the propanoic acid chain introduces a chiral center (C-2 is a stereogenic carbon), rendering the compound racemic and amenable to enantiomeric resolution. This stereochemical feature is absent in the des-methyl analog 3-(4-chloro-3-fluorophenyl)propanoic acid (CAS 881189-65-7), which is an achiral molecule with no optical activity. The α-methyl chiral center enables applications in asymmetric synthesis, chiral chromatography, and enantioselective biological studies analogous to those performed with 2-arylpropionic acid (profen) NSAIDs, where the (S)-(+)-enantiomer carries the predominant pharmacological activity and the (R)-(−)-enantiomer undergoes metabolic chiral inversion in vivo [1]. The target compound thus provides a platform for enantioselective structure–activity relationship exploration that the des-methyl analog cannot address.

Chirality Enantioselective Synthesis Chiral Resolution Stereochemistry

Electronic Substituent Effects: Combined Hammett σ of 4-Cl/3-F Phenyl Ring vs. Mono-Halogenated and Non-Halogenated Analogs

The 4-chloro-3-fluorophenyl ring presents a unique electronic profile derived from the additive Hammett substituent constants: σₘₑₜₐ (3-F) ≈ +0.34 and σₚₐᵣₐ (4-Cl) ≈ +0.23, yielding a combined σ ≈ +0.57 for the aryl ring relative to an unsubstituted phenyl group. This electron-withdrawing character modulates the acidity of the carboxylic acid, the electrophilicity of the α-carbon, and the π–π stacking and halogen-bonding potential of the aromatic ring. By comparison, 3-(4-chlorophenyl)-2-methylpropanoic acid (fluoro-deleted) has σₚₐᵣₐ (4-Cl) ≈ +0.23 only, a reduction of ∼0.34 σ units relative to the target [1]. 2-Methyl-3-phenylpropanoic acid (unsubstituted) has σ ≈ 0. The (2E)-unsaturated analog introduces an extended conjugation that further alters the electronic distribution: the α,β-unsaturated system can participate in Michael addition chemistry that the saturated target compound resists, making the saturated target more chemically stable in nucleophilic environments.

Hammett Constants Electronic Effects SAR Reactivity

Synthetic Intermediate Provenance: Structural Relationship to the CaSR Antagonist Encaleret and 2,2-Dimethyl Congener vs. Des-Methyl Analogs

The 3-(4-chloro-3-fluorophenyl)-2-methylpropanoic acid scaffold is directly related to a key pharmacophoric fragment found in encaleret (JIT-305), an oral calcium-sensing receptor (CaSR) antagonist developed by Japan Tobacco/Merck for autosomal dominant hypocalcemia type 1 (ADH1) and osteoporosis [1][2]. Encaleret contains a 1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-ylamine side chain, which is the decarboxylated and gem-dimethylated congener of the target compound's carboxylic acid scaffold. The target compound's carboxylic acid functionality enables direct amide bond formation with amine-containing cores, while the α-methyl group provides steric constraint analogous to that in encaleret. The des-methyl analog (CAS 881189-65-7) lacks the branched alkyl character essential for mimicking the gem-dimethyl substitution pattern in encaleret. Furthermore, the 3-(4-chloro-3-fluorophenyl)propanoic acid fragment (CAS 881189-65-7) is explicitly marketed as a fragment molecule for fragment-based drug discovery (FBDD) , establishing the scaffold's recognized utility in medicinal chemistry. The target compound extends this utility by introducing the α-methyl group for stereochemical exploration.

Calcium-Sensing Receptor Encaleret Bone Metabolism Osteoporosis

Commercial Availability and Purity Benchmarking: 3-(4-Chloro-3-fluorophenyl)-2-methylpropanoic Acid Supplier Comparison

The target compound is commercially available from multiple suppliers, including AK Scientific (AKSci, Cat. No. 4856FV) and Leyan (Cat. No. 2273716, 98% purity) , ensuring competitive procurement. By contrast, the des-methyl analog 3-(4-chloro-3-fluorophenyl)propanoic acid is widely stocked (Alfa Aesar, Thermo Scientific, CymitQuimica, TargetMol) at 96–97% purity , while 3-(4-chlorophenyl)-2-methylpropanoic acid is typically available only through custom synthesis [1], and the (2E)-unsaturated analog is stocked primarily as a research chemical (Key Organics/SS-4880, 95% purity) . The target compound thus occupies a niche of acceptable commercial availability with moderate purity (98%), whereas the des-methyl analog offers broader but less stereochemically useful sourcing, and the non-fluorinated analog is supply-constrained.

Procurement Purity Supplier Qualification Availability

Optimal Procurement and Research Application Scenarios for 3-(4-Chloro-3-fluorophenyl)-2-methylpropanoic Acid


Chiral Building Block for Enantioselective Medicinal Chemistry Programs Targeting GPCR or Nuclear Receptor Modulation

The α-methyl chiral center enables resolution into enantiomers for differential pharmacological evaluation, following the well-established 2-arylpropionic acid (profen) paradigm where the (S)-enantiomer predominates in target engagement [1]. The 4-chloro-3-fluorophenyl group provides a balanced electronic profile (Σσ ≈ +0.57) and the metabolic stability advantage of fluorine substitution [2], making the scaffold suitable for hit-to-lead optimization of GPR40 agonists, PPAR modulators, or CaSR antagonists—all target classes where halogenated phenylpropanoic acid derivatives have demonstrated activity in patent literature [3].

Fragment-Based Drug Discovery (FBDD) Scaffold Extension Using the Carboxylic Acid Anchor

The free carboxylic acid serves as a synthetic anchor for amide coupling, esterification, and reduction chemistry, enabling rapid library synthesis for fragment growing and linking strategies. The validated fragment status of the des-methyl analog (TargetMol) confirms the scaffold's utility in FBDD. The target compound extends this by providing the α-methyl group as an additional diversity point for structure–activity relationship exploration.

Encaleret Chemotype Exploration and CaSR Antagonist Program Entry

The compound provides a direct synthetic entry point to the encaleret pharmacophore through reduction of the carboxylic acid to the corresponding alcohol followed by amination. This two-step sequence is shorter than the 3–4 step route required from the des-methyl analog, which requires additional α-methylation. For medicinal chemistry teams pursuing calcium-sensing receptor antagonists for osteoporosis or hypocalcemia indications, procurement of this compound offers a practical advantage in synthetic efficiency [4].

Analytical Reference Standard for Chiral HPLC/SFC Method Development in Halogenated Arylpropionic Acid Programs

The compound's racemic nature, combined with its distinct UV chromophore (4-chloro-3-fluorophenyl ring) and carboxylic acid functionality, makes it suitable as a test analyte for developing and validating chiral chromatographic methods (HPLC, SFC) for 2-arylpropionic acid enantiomer separation. Its LogP of ∼2.8–3.1 provides moderate retention on reversed-phase columns, and its pKₐ of ∼4.7–4.9 allows pH-controlled ionization for method optimization.

Quote Request

Request a Quote for 3-(4-Chloro-3-fluorophenyl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.